3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Historical Development of Pyrrolo[2,3-b]pyridine Chemistry
The pyrrolo[2,3-b]pyridine framework, commonly termed 7-azaindole, emerged from foundational work on pyridine and indole chemistry. Pyridine itself was first isolated in 1849 by Thomas Anderson through the destructive distillation of animal bones. The structural elucidation of pyridine’s aromatic system in the late 19th century laid the groundwork for understanding its fused derivatives. Early synthetic efforts, such as the Hantzsch pyridine synthesis (1881), enabled the creation of substituted pyridines, though yields remained low. A breakthrough came in 1924 with Aleksei Chichibabin’s pyridine synthesis, which utilized inexpensive reagents and became industrially viable.
The fusion of pyrrole and pyridine rings into pyrrolo[2,3-b]pyridine gained traction in the mid-20th century, driven by the need for heterocyclic scaffolds with enhanced hydrogen-bonding capabilities. Modern methods, such as palladium-catalyzed cyclizations and transition-metal-mediated couplings, now allow precise functionalization at specific positions. For example, the synthesis of 7-azaindole boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine) leverages Suzuki-Miyaura cross-coupling to install aryl groups at the C-4 position. These advancements have positioned pyrrolo[2,3-b]pyridine as a cornerstone of medicinal chemistry.
Significance of 7-Azaindole Scaffold in Medicinal Chemistry
The 7-azaindole scaffold’s prominence in drug discovery stems from its ability to mimic purine nucleobases while offering improved solubility and metabolic stability. Its nitrogen-rich structure facilitates bidentate hydrogen bonding with kinase hinge regions, a critical feature for adenosine triphosphate (ATP)-competitive inhibitors. For instance, Genentech’s 7-azaindole-based pan-Pim kinase inhibitor exhibits picomolar potency (IC~50~ = 3–32 pM) by forming non-canonical hydrogen bonds with Arg122 and Lys67 in the kinase active site. Similarly, pyrrolo[2,3-b]pyridine derivatives targeting B-RAF^V600E^ demonstrate nanomolar inhibitory activity (e.g., compound 35, IC~50~ = 0.080 µM).
The scaffold’s versatility extends beyond kinases. Modifications at the C-3 and C-5 positions enable tuning of electronic properties and steric bulk, as seen in the trifluoromethyl group of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This group enhances lipophilicity and metabolic resistance, critical for oral bioavailability.
Importance of Strategic Functionalization at C-3 and C-5 Positions
Functionalization at C-3 and C-5 is pivotal for optimizing the pharmacological profile of pyrrolo[2,3-b]pyridine derivatives. The C-3 position, adjacent to the hydrogen-bonding nitrogen (N1), serves as a hotspot for introducing boronic esters or aryl groups. For example, 1-tosyl-7-azaindole-3-boronic acid pinacol ester (CAS 866545-91-7) enables Suzuki couplings to diversify the scaffold. Meanwhile, the C-5 position (meta to N1) accommodates electron-withdrawing groups like trifluoromethyl (-CF~3~), which reduce electron density on the ring and enhance resistance to oxidative metabolism.
In the context of kinase inhibitors, C-3 substitutions often target hydrophobic pockets adjacent to the ATP-binding site. The acylurea group in c-Met inhibitor 24 (IC~50~ = 2 nM) occupies the hydrophobic back pocket, while C-5 fluorophenyl groups engage with Phe1134 and Phe1200. Such modifications underscore the synergy between strategic functionalization and target engagement.
Role of Boronic Ester Moieties in Cross-Coupling Chemistry
Boronic esters, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, are indispensable for constructing complex azaindole derivatives via Suzuki-Miyaura cross-coupling. This reaction facilitates carbon-carbon bond formation between boronic esters and aryl halides under mild conditions, preserving the integrity of sensitive functional groups. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 942919-26-8) serves as a key intermediate for installing aryl groups at C-4.
In this compound, the boronic ester at C-3 enables subsequent coupling with heteroaryl or vinyl halides, expanding the scaffold’s diversity. The tosyl (p-toluenesulfonyl) group at N1 acts as a protective moiety, preventing unwanted side reactions during synthesis.
Comparative Analysis with Related Heterocyclic Systems
Pyrrolo[2,3-b]pyridine offers distinct advantages over related heterocycles like indole, pyrrole, and quinoline:
- Hydrogen-Bonding Capacity : The 7-azaindole’s N1 and C2-NH groups enable bidentate interactions with kinase hinges, unlike indole’s single hydrogen-bond donor.
- Electron-Deficient Nature : The second nitrogen in the pyridine ring reduces electron density, enhancing stability against electrophilic attack compared to pyrrole.
- Solubility : The polarized C-N bonds improve aqueous solubility relative to all-carbon analogs like benzofuran.
For example, replacing indole with 7-azaindole in Pim kinase inhibitors increased potency 40-fold due to improved hinge-region interactions. Similarly, the trifluoromethyl group in 5-CF~3~ derivatives enhances metabolic stability compared to methyl or chloro substituents.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BF3N2O4S/c1-13-6-8-15(9-7-13)32(28,29)27-12-17(22-30-19(2,3)20(4,5)31-22)16-10-14(21(23,24)25)11-26-18(16)27/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZGPXMSAARPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and pyrroles.
Introduction of the Boronate Ester: The boronate ester group is often introduced via a borylation reaction using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Addition of the Tosyl Group: Tosylation is usually performed using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Incorporation of the Trifluoromethyl Group: This step can be accomplished using trifluoromethylating agents like trifluoromethyl iodide (CF3I) under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester site, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The tosyl group can be substituted with various nucleophiles, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and advanced materials due to its versatile reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Research Findings and Data
Table 2: Comparative Reactivity in Cross-Coupling Reactions
Key Observations:
- The target compound’s -CF₃ group slightly reduces coupling efficiency compared to non-CF₃ analogs due to steric effects .
- Triisopropylsilyl-protected analogs exhibit slower kinetics, attributed to steric bulk .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H23BN2O4S
- Molecular Weight : 396.48 g/mol
- CAS Number : 59414394
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notable findings include:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases involved in cancer pathways. For instance, it may inhibit the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways associated with cancer and neurodegenerative diseases .
- Antioxidant Activity : In vitro assays have demonstrated that derivatives of this compound exhibit significant antioxidant properties. These properties are assessed using assays like the Oxygen Radical Absorbance Capacity (ORAC) test .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant Activity
Case Study 3: Anti-inflammatory Response
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A typical protocol involves:
- Step 1 : Bromination or iodination of the pyrrolo[2,3-b]pyridine core at position 5 (e.g., using N-iodosuccinimide in acetone) .
- Step 2 : Protection of the NH group via tosylation (TsCl, NaH, THF) .
- Step 3 : Suzuki coupling with the pinacol boronate ester using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, K₂CO₃ as base, and toluene/EtOH as solvents at 90–105°C . Yield optimization often requires careful control of reaction time, catalyst loading, and stoichiometry of boronic acid derivatives.
Q. How is the structure of the compound confirmed post-synthesis?
Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy. Key diagnostic signals include:
- Borate ester protons : A singlet at δ 1.2–1.4 ppm for the tetramethyl groups .
- Pyrrolo[2,3-b]pyridine protons : Distinct aromatic signals between δ 7.5–9.0 ppm, with coupling patterns indicating substitution at positions 3 and 5 .
- Trifluoromethyl group : A singlet near δ 3.8–4.2 ppm (¹H) and a characteristic ¹⁹F NMR signal . High-resolution mass spectrometry (HRMS) is used to confirm molecular weight .
Q. What purification methods are effective for isolating this compound?
Flash column chromatography (silica gel, CH₂Cl₂/EtOAc 90:10) is standard for removing unreacted boronic acids and catalyst residues . For polar byproducts, gradient elution with CH₂Cl₂/MeOH (98:2 to 90:10) is recommended . Recrystallization from ethanol or toluene may improve purity for crystalline derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents influence Suzuki coupling efficiency?
Electron-deficient aryl boronic acids (e.g., trifluoromethyl-substituted) exhibit slower coupling rates due to reduced nucleophilicity. This can be mitigated by:
- Increasing reaction temperature (105°C vs. 90°C) .
- Using electron-rich ligands (e.g., SPhos) to stabilize the Pd(0) intermediate .
- Optimizing base concentration (2M K₂CO₃ enhances transmetallation) . Comparative studies show electron-donating groups (e.g., methoxy) improve yields by 15–20% versus electron-withdrawing groups (e.g., nitro) .
Q. What are common side reactions, and how can they be suppressed?
- Protodeboronation : Occurs under acidic or high-temperature conditions. Stabilize the boronate ester with excess pinacol or use anhydrous solvents .
- Homocoupling : Catalyzed by residual oxygen. Degas solvents with N₂/Ar and use Pd catalysts with bulky ligands (e.g., Pd(dppf)Cl₂) to minimize this .
- NH Deprotection : Premature detosylation under basic conditions. Monitor pH and avoid prolonged heating in K₂CO₃-containing systems .
Q. How can computational modeling aid in predicting reactivity?
Density functional theory (DFT) calculations assess:
- Bond dissociation energies of the C–Br bond in the pyrrolopyridine core, guiding halogen selection (Br vs. I) for coupling .
- Transition-state geometries to predict regioselectivity in cross-coupling reactions .
- Solvent effects on reaction thermodynamics (e.g., toluene stabilizes boronate ester intermediates better than DMF) .
Methodological Recommendations
- Catalyst Screening : Test Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) for challenging couplings .
- Reaction Monitoring : Use TLC (silica, UV-active) with CH₂Cl₂/EtOAc (85:15) to track progress .
- Safety : Handle trifluoromethyl derivatives in well-ventilated hoods due to potential HF release during hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
